molecular formula C18H19ClN2O4S B2754466 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 905688-02-0

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2754466
CAS No.: 905688-02-0
M. Wt: 394.87
InChI Key: OEFLCBKXINDGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a chlorophenyl group, and a methoxy-methylbenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrrolidinone ring through a cyclization reactionThe final step involves the sulfonation of the methoxy-methylbenzene moiety to form the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolidinone derivatives, such as:

Uniqueness

What sets N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both the pyrrolidinone and sulfonamide moieties allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-12-9-16(7-8-17(12)25-2)26(23,24)20-14-10-18(22)21(11-14)15-5-3-13(19)4-6-15/h3-9,14,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFLCBKXINDGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.